molecular formula C8H14NO4- B1588262 2-Aminooctanedioic acid CAS No. 3054-07-7

2-Aminooctanedioic acid

Cat. No.: B1588262
CAS No.: 3054-07-7
M. Wt: 188.2 g/mol
InChI Key: YOFPFYYTUIARDI-ZCFIWIBFSA-M
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Description

2-Aminooctanedioic acid, also known as DL-2-Aminosuberic acid, is an organic compound with the molecular formula C8H15NO4. It is a derivative of octanedioic acid, featuring an amino group attached to the second carbon atom. This compound is part of the alpha amino acids family, which are essential building blocks in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctanedioic acid typically involves the reaction of octanedioic acid with ammonia or an amine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the amino group is correctly positioned on the second carbon atom. The reaction is usually carried out in an aqueous medium at elevated temperatures to enhance the yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions: 2-Aminooctanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amino acids, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Aminooctanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminooctanedioic acid exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

  • L-Glutamic acid
  • L-Aspartic acid
  • L-Lysine
  • L-Histidine

Comparison: 2-Aminooctanedioic acid is unique due to its longer carbon chain compared to other alpha amino acids like L-Glutamic acid and L-Aspartic acid. This extended chain provides different physicochemical properties, making it suitable for specific applications where other amino acids may not be as effective .

Properties

IUPAC Name

2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275757
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-59-9
Record name 2-aminooctanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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